3'-アゾト-3'-デオキシウリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

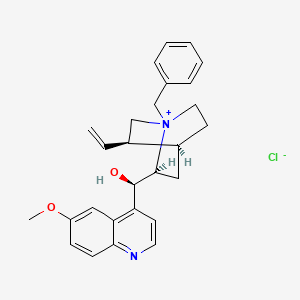

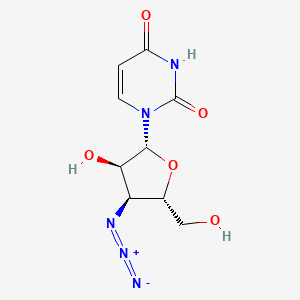

Uridine, 3'-azido-3'-deoxy-, also known as AZT, is a nucleoside analogue that has been extensively studied for its antiretroviral activity, particularly in the treatment of acquired immunodeficiency syndrome (AIDS). It is a modified form of uridine, one of the four standard nucleosides that make up RNA, which has been altered to include an azido group at the 3' position of the sugar moiety. This modification confers antiviral properties, making it a key compound in antiretroviral therapy .

Synthesis Analysis

The synthesis of 3'-azido-3'-deoxy- uridine derivatives has been approached through various synthetic routes. One novel total synthesis of a 3',5'-C-branched uridine azido acid was accomplished using stereoselective aldehyde alkynylation, Ireland-Claisen rearrangement, and iodolactonization as key reactions . Another synthesis method for a 3'-C branched uridine azido acid involved a sequence of stereoselective ene and iodolactonization reactions . These methods provide a more efficient and flexible approach compared to traditional routes that start from carbohydrates and allow access to both enantiomers of the products. Additionally, a new anti-HIV nucleoside analogue, 3′-azido-4′-ethynyl-3′,5′-dideoxy-5′-norarabinouridine, was synthesized from commercial uridine, with the key step being the opening of a protected 2′,3′-epoxyuridine derivative by sodium azide .

Molecular Structure Analysis

The molecular structure of uridine, 3'-azido-3'-deoxy-, is characterized by the presence of an azido group at the 3' position of the ribose sugar, which is a critical feature for its antiviral activity. The modifications in the sugar moiety distinguish it from natural nucleosides and allow it to act as a chain terminator during viral DNA synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of uridine, 3'-azido-3'-deoxy- derivatives are complex and require precise control over reaction conditions to achieve the desired modifications. The use of stereoselective reactions ensures that the correct enantiomer of the product is obtained, which is crucial for biological activity . The synthesis of related compounds also involves the use of reagents like sodium azide to introduce the azido group and the replacement of hydroxymethyl groups with ethynyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of uridine, 3'-azido-3'-deoxy- and its derivatives are influenced by the modifications to the uridine structure. These properties are essential for the compound's biological activity and pharmacokinetic profile. For instance, the presence of the azido group affects the compound's stability, solubility, and ability to interact with enzymes like reverse transcriptase . The synthesis of derivatives with different substituents at the 3' and 5' positions can further modulate these properties, potentially leading to compounds with improved antiviral activity or reduced toxicity .

Relevant Case Studies

A significant case study involving uridine, 3'-azido-3'-deoxy-, demonstrated its capacity to selectively rescue human bone marrow progenitor cells from the cytotoxicity of AZT. This suggests that a uridine rescue regimen with AZT may have potential therapeutic benefits in treating AIDS . Additionally, the synthesis of novel uridine derivatives with potential anti-HIV activity highlights the ongoing research to improve the efficacy and safety of nucleoside analogues in antiretroviral therapy .

科学的研究の応用

創薬

“3'-アゾト-3'-デオキシウリジン”は、天然ヌクレオシドの合成誘導体であるヌクレオシド類似体の一種であり、創薬において広く利用されてきました . これらの類似体は、内因性対応物と同じ生物学的メカニズムに関与し、治療効果を発揮します .

抗ウイルス療法

“3'-アゾト-3'-デオキシウリジン”を含むヌクレオシド類似体は、多くのウイルス性疾患の治療において必須の医薬品を形成するため、現在市場に出回っている最も重要な低分子クラスの一つと言えるでしょう .

腫瘍学的治療

ヌクレオシド類似体は、腫瘍学的疾患の治療にも用いられます . これらの類似体は、3つの一般的な作用機序を通じて機能します:RNAまたはDNA鎖への組み込みによる鎖終止または欠陥のある核酸の形成、核酸合成に関与する酵素の阻害、複製および転写中の突然変異の誘導 .

抗菌剤

抗菌剤としてのヌクレオシド類似体の開発は、これらの分子によって影響を受ける医学のもう一つの分野です . この分野は、抗生物質の過剰使用により病原性微生物の抗生物質耐性株が出現しているため、今後さらに成長すると予想されます .

重要なヌクレオシド骨格の合成

“3'-アゾト-3'-デオキシウリジン”は、前駆体分子中の3´-OHの活性化に続いて求核置換反応によって合成することができます . この方法は、3´-デオキシ-3´-アゾト-リボヌクレオシドへのアクセスに使用されてきました .

薬物毒性の逆転

いくつかの場合、”3'-アゾト-3'-デオキシウリジン”は、他の薬物の毒性を逆転させるために使用されてきました。 例えば、ヒト骨髄前駆細胞における3'-アゾト-3'-デオキシチミジン(AZT)の細胞毒性を逆転させるために使用されてきました .

Safety and Hazards

The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

作用機序

Target of Action

Uridine, 3’-azido-3’-deoxy-, also known as Compound 25, is a nucleoside derivative . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This suggests that the primary targets of this compound could be molecules containing Alkyne groups.

Mode of Action

The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The result of this interaction is the formation of a new compound through the cycloaddition reaction .

Biochemical Pathways

Given that it is a nucleoside derivative, it may be involved in nucleic acid synthesis and metabolism

Result of Action

As a nucleoside derivative, it may have potential impacts on dna and rna processes

特性

IUPAC Name |

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-XVFCMESISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432866 |

Source

|

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70580-88-0 |

Source

|

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。